2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions. For example, 2-methoxyethylamine can be reacted with an appropriate electrophile to form the desired intermediate.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced through acylation reactions. This involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological targets, such as enzymes, receptors, and nucleic acids, leading to modulation of their activity. The methoxyethyl and oxoacetamide groups may enhance the compound’s binding affinity and specificity towards these targets, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the methoxyethyl group, which may result in different biological activities and properties.
N-(2-methoxyethyl)-2-oxoacetamide: Lacks the indole core, which is crucial for its biological activity.
2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Contains a methyl group instead of the methoxyethyl group, which may affect its chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)12(16)10-8-15-11-5-3-2-4-9(10)11/h2-5,8,15H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGQXMLTDZNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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